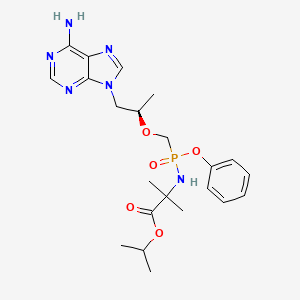
(1R)-Tenofovir amibufenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Tenofovir amibufenamide is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. It is a prodrug of tenofovir, which means it is metabolized in the body to produce the active drug tenofovir. This compound is known for its efficacy in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the viral replication process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Tenofovir amibufenamide involves multiple steps, starting from the appropriate nucleotide precursors. The key steps include the formation of the phosphonate group and the attachment of the amibufenamide moiety. The reaction conditions typically involve the use of protecting groups to ensure selective reactions and the use of coupling agents to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-Tenofovir amibufenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents, which can be used to create analogs with improved efficacy or reduced side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs of this compound, which can be tested for their antiviral activity and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
(1R)-Tenofovir amibufenamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions with enzymes.
Biology: The compound is used to investigate the mechanisms of viral replication and the development of drug resistance.
Medicine: It is a key component in antiretroviral therapy for HIV-1 infection, contributing to the management and control of the disease.
Industry: The compound is used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
Wirkmechanismus
(1R)-Tenofovir amibufenamide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. Upon administration, the prodrug is metabolized to tenofovir, which is then phosphorylated to its active diphosphate form. This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), and gets incorporated into the viral DNA, leading to chain termination. The inhibition of reverse transcriptase prevents the synthesis of viral DNA, thereby inhibiting viral replication.
Vergleich Mit ähnlichen Verbindungen
Tenofovir disoproxil fumarate: Another prodrug of tenofovir, used in the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor often used in combination with tenofovir.
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Uniqueness: (1R)-Tenofovir amibufenamide is unique due to its improved pharmacokinetic properties, including better oral bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate. This makes it a preferred option in antiretroviral therapy, offering better patient compliance and fewer side effects.
Eigenschaften
Molekularformel |
C22H31N6O5P |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34?/m1/s1 |
InChI-Schlüssel |
ORHSFGJQGPUCRR-LXAPUOBYSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


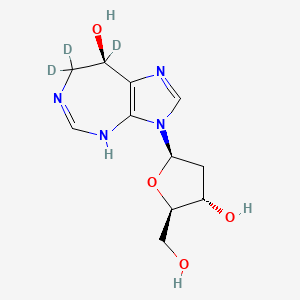
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
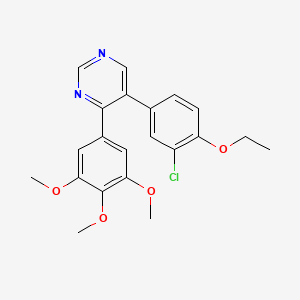

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
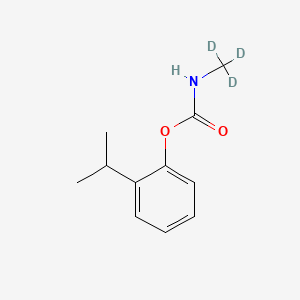
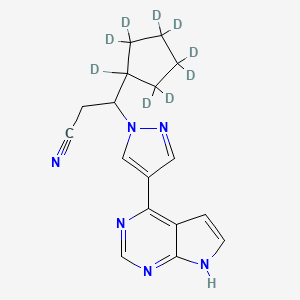
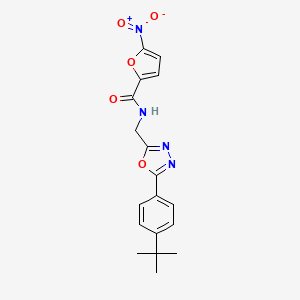
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

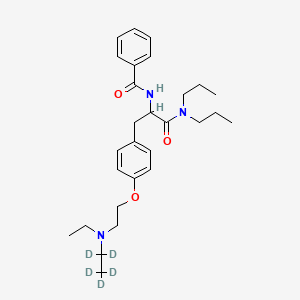
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
